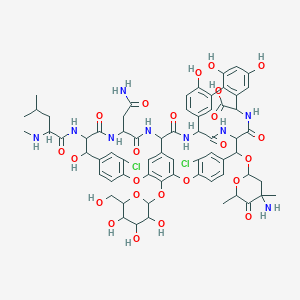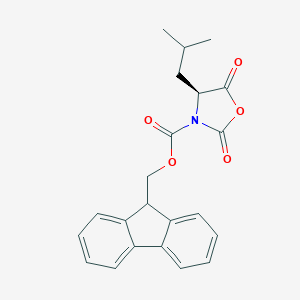
(m-Nitrobenzoyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(m-Nitrobenzoyl)alanine (MNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, biochemistry, and physiology. MNB is a derivative of alanine, an amino acid that plays a crucial role in protein synthesis and metabolism.
Wissenschaftliche Forschungsanwendungen
(m-Nitrobenzoyl)alanine has been used in various scientific research applications, including drug discovery, enzyme kinetics, and protein structure analysis. (m-Nitrobenzoyl)alanine has been shown to inhibit the activity of certain enzymes, such as carboxypeptidase A and thermolysin, which are involved in protein degradation. (m-Nitrobenzoyl)alanine has also been used as a substrate for enzyme-catalyzed reactions, allowing for the determination of enzyme kinetics parameters.
Wirkmechanismus
The mechanism of action of (m-Nitrobenzoyl)alanine involves its interaction with enzymes, specifically the active site of enzymes that catalyze peptide bond hydrolysis. (m-Nitrobenzoyl)alanine acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This results in the inhibition of enzyme activity and the accumulation of the substrate.
Biochemische Und Physiologische Effekte
(m-Nitrobenzoyl)alanine has been shown to have both biochemical and physiological effects. In biochemical studies, (m-Nitrobenzoyl)alanine has been used to determine the kinetic parameters of enzymes involved in protein degradation. In physiological studies, (m-Nitrobenzoyl)alanine has been used to investigate the role of enzymes in various biological processes, such as digestion and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (m-Nitrobenzoyl)alanine in lab experiments is its high purity and stability. (m-Nitrobenzoyl)alanine is also readily available and relatively inexpensive. However, one limitation of using (m-Nitrobenzoyl)alanine is its specificity for certain enzymes, which may limit its applicability in certain experiments. Additionally, the use of (m-Nitrobenzoyl)alanine may not accurately reflect the physiological conditions of the enzyme-catalyzed reactions.
Zukünftige Richtungen
Future research on (m-Nitrobenzoyl)alanine could include the development of new synthetic methods for (m-Nitrobenzoyl)alanine derivatives with improved enzyme inhibitory activity. Additionally, (m-Nitrobenzoyl)alanine could be used in the development of new drugs targeting specific enzymes involved in disease processes. Further studies could also investigate the physiological effects of (m-Nitrobenzoyl)alanine and its derivatives in vivo, providing insights into the potential therapeutic applications of these compounds.
Conclusion:
In conclusion, (m-Nitrobenzoyl)alanine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of (m-Nitrobenzoyl)alanine involves the reaction of alanine with m-nitrobenzoyl chloride in the presence of a base catalyst. (m-Nitrobenzoyl)alanine has been used in various scientific research applications, including drug discovery, enzyme kinetics, and protein structure analysis. The mechanism of action of (m-Nitrobenzoyl)alanine involves its interaction with enzymes, specifically the active site of enzymes that catalyze peptide bond hydrolysis. (m-Nitrobenzoyl)alanine has both biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on (m-Nitrobenzoyl)alanine could provide valuable insights into the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of (m-Nitrobenzoyl)alanine involves the reaction of alanine with m-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in water and organic solvents. The purity of (m-Nitrobenzoyl)alanine can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
CAS-Nummer |
153212-71-6 |
|---|---|
Produktname |
(m-Nitrobenzoyl)alanine |
Molekularformel |
C10H10N2O5 |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-2-1-3-7(4-6)12(16)17/h1-4,8H,5,11H2,(H,14,15) |
InChI-Schlüssel |
KBJZPNMDKSNLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Synonyme |
(3-nitrobenzoyl)alanine (m-nitrobenzoyl)alanine m-nitrobenzoylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)


![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)






